molecular formula C5H10N2O4 B14450770 Methyl N-(2-nitroethyl)glycinate CAS No. 76919-68-1

Methyl N-(2-nitroethyl)glycinate

Cat. No.: B14450770
CAS No.: 76919-68-1
M. Wt: 162.14 g/mol
InChI Key: XYRXVHXKJOMZPK-UHFFFAOYSA-N
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Description

Methyl N-(2-nitroethyl)glycinate is an organic compound with the molecular formula C5H10N2O4 It contains a nitro group, an ester group, and a secondary amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-nitroethyl)glycinate typically involves the reaction of glycine derivatives with nitroalkanes. One common method is the reaction of glycine methyl ester with 2-nitroethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-nitroethyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl N-(2-nitroethyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl N-(2-nitroethyl)glycinate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Methyl N-(2-nitroethyl)glycinate can be compared with other similar compounds such as:

    Methyl glycinate: Lacks the nitro group and has different chemical reactivity and biological activity.

    Ethyl N-(2-nitroethyl)glycinate: Similar structure but with an ethyl ester group instead of a methyl ester group, leading to differences in physical properties and reactivity.

    Thiamphenicol glycinate: Contains a glycinate moiety but is structurally different due to the presence of a thiamphenicol group, used as an antibiotic.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

76919-68-1

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

methyl 2-(2-nitroethylamino)acetate

InChI

InChI=1S/C5H10N2O4/c1-11-5(8)4-6-2-3-7(9)10/h6H,2-4H2,1H3

InChI Key

XYRXVHXKJOMZPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC[N+](=O)[O-]

Origin of Product

United States

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